molecular formula C15H12N2O3 B1438869 (3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone CAS No. 1105191-45-4

(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone

Cat. No. B1438869
CAS RN: 1105191-45-4
M. Wt: 268.27 g/mol
InChI Key: OBHVBCIYOFPEDJ-UHFFFAOYSA-N
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Description

“(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone” are not explicitly mentioned in the available resources .

Scientific Research Applications

Spectroscopic Properties and Molecular Structure

(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone and related compounds have been extensively studied for their spectroscopic properties. Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of similar compounds, highlighting the impact of structure and environment on their spectroscopic behavior. The study also detailed the interplay between molecular structure and electronic properties, shedding light on the potential applications of these compounds in fluorescent materials or sensors (Al-Ansari, 2016).

Crystal and Molecular Structure Analysis

Lakshminarayana et al. (2009) conducted a comprehensive study on the crystal and molecular structure of a compound closely related to (3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone. Their findings contribute to understanding the molecular configuration and bonding interactions, essential for designing and synthesizing new compounds with desired properties (Lakshminarayana et al., 2009).

Synthesis and Antimicrobial Activity

Several studies have focused on synthesizing novel derivatives and analyzing their antimicrobial activity. Patel et al. (2011) synthesized new pyridine derivatives and assessed their antimicrobial efficacy, providing insights into their potential medicinal applications (Patel et al., 2011).

Biochemical Applications and Molecular Docking

Recent studies have ventured into more specialized applications, such as biochemical analysis and molecular docking. FathimaShahana and Yardily (2020) synthesized a novel compound related to (3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone and performed a comprehensive computational analysis to predict its biochemical interactions and potential antiviral activities (FathimaShahana & Yardily, 2020).

properties

IUPAC Name

(3-aminofuro[3,2-b]pyridin-2-yl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-10-6-3-2-5-9(10)14(18)15-12(16)13-11(20-15)7-4-8-17-13/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHVBCIYOFPEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=C(C3=C(O2)C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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